![molecular formula C18H31NO3 B12579472 N-[(3S)-2-Oxooxolan-3-yl]tetradec-7-enamide](/img/structure/B12579472.png)
N-[(3S)-2-Oxooxolan-3-yl]tetradec-7-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3S)-2-Oxooxolan-3-yl]tetradec-7-enamide is a chemical compound with the molecular formula C18H31NO3 and a molecular weight of 309.444 g/mol . It is also known by its synonym, 7-Tetradecenamide, N-[(3S)-tetrahydro-2-oxo-3-furanyl]-, (7Z) . This compound is characterized by the presence of an oxolane ring and a tetradec-7-enamide chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for N-[(3S)-2-Oxooxolan-3-yl]tetradec-7-enamide are not well-documented. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-[(3S)-2-Oxooxolan-3-yl]tetradec-7-enamide can undergo various types of chemical reactions, including:
Oxidation: The oxolane ring can be oxidized to form corresponding oxo derivatives.
Reduction: The double bond in the tetradec-7-enamide chain can be reduced to form saturated derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles (e.g., amines for substitution reactions). The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the oxolane ring may yield oxo derivatives, while reduction of the double bond may result in saturated amides.
Scientific Research Applications
N-[(3S)-2-Oxooxolan-3-yl]tetradec-7-enamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, although specific details are not available.
Industry: It could be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Comparison with Similar Compounds
N-[(3S)-2-Oxooxolan-3-yl]tetradec-7-enamide can be compared with other similar compounds, such as:
N-[(3S)-2-Oxooxolan-3-yl]hexadec-9-enamide: This compound has a similar structure but with a longer hexadec-9-enamide chain.
N-[(3S)-2-Oxooxolan-3-yl]tetradec-9-enamide: This compound differs in the position of the double bond in the tetradec-9-enamide chain.
The uniqueness of this compound lies in its specific structural features, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H31NO3 |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
N-[(3S)-2-oxooxolan-3-yl]tetradec-7-enamide |
InChI |
InChI=1S/C18H31NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(20)19-16-14-15-22-18(16)21/h7-8,16H,2-6,9-15H2,1H3,(H,19,20)/t16-/m0/s1 |
InChI Key |
CAUQHAIJBWAQIL-INIZCTEOSA-N |
Isomeric SMILES |
CCCCCCC=CCCCCCC(=O)N[C@H]1CCOC1=O |
Canonical SMILES |
CCCCCCC=CCCCCCC(=O)NC1CCOC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pentyl [(prop-2-en-1-yl)oxy]acetate](/img/structure/B12579392.png)
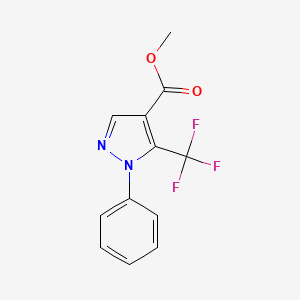
![5-Sulfanyltricyclo[3.3.1.1~3,7~]decane-1,3-diol](/img/structure/B12579406.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-pyridinyl)-](/img/structure/B12579408.png)
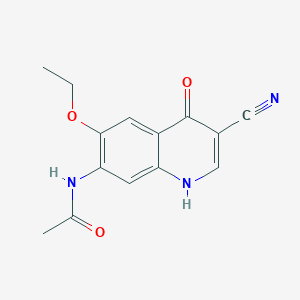

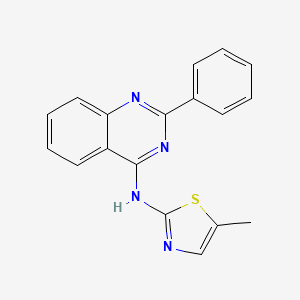
![Benzene, 1,2-bis[2-(2-propynyloxy)ethoxy]-](/img/structure/B12579427.png)
![3H-Naphtho[2,1-b]pyran-2-carbonitrile](/img/structure/B12579432.png)
![1lambda~6~-Naphtho[2,1-e][1,2,4]thiadiazine-1,1,3(2H,4H)-trione](/img/structure/B12579437.png)
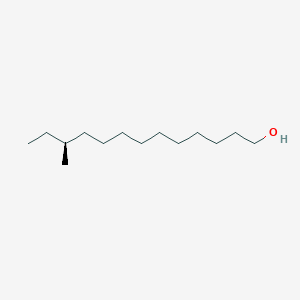
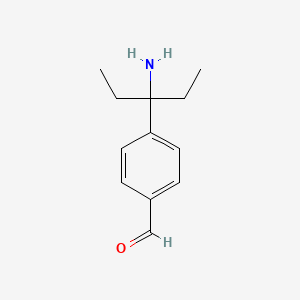
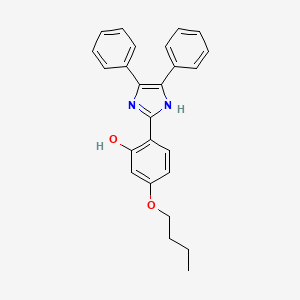
![6-([1,1'-Biphenyl]-4-yl)-3,4-diphenyl-2H-pyran-2-thione](/img/structure/B12579468.png)
